![molecular formula C17H24O B14154143 Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one CAS No. 89201-95-6](/img/structure/B14154143.png)
Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1131]heptadeca-1(17),13,15-trien-2-one is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one typically involves a series of organic reactions that construct the bicyclic framework. One common method involves the use of a metal template, such as ruthenium, to facilitate the formation of the macrocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
相似化合物的比较
Similar Compounds
- Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-12-one
- Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-ylmethyl
Uniqueness
Bicyclo[1131]heptadeca-1(17),13,15-trien-2-one is unique due to its specific bicyclic structure and the position of the functional groups
属性
CAS 编号 |
89201-95-6 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC 名称 |
bicyclo[11.3.1]heptadeca-1(16),13(17),14-trien-2-one |
InChI |
InChI=1S/C17H24O/c18-17-13-8-6-4-2-1-3-5-7-10-15-11-9-12-16(17)14-15/h9,11-12,14H,1-8,10,13H2 |
InChI 键 |
BUPMUVCWLSHMKP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(=O)C2=CC=CC(=C2)CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


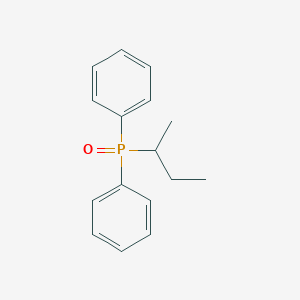
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)

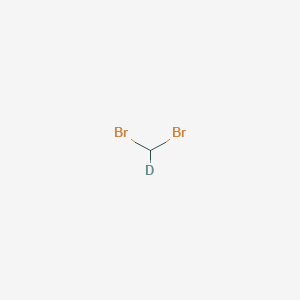
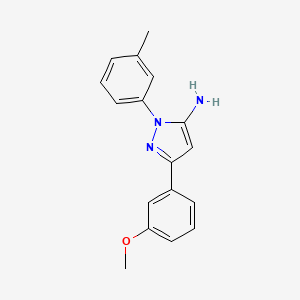
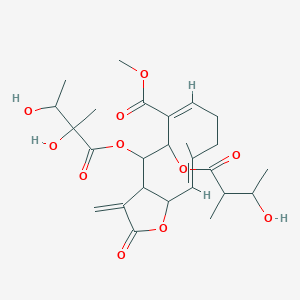
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
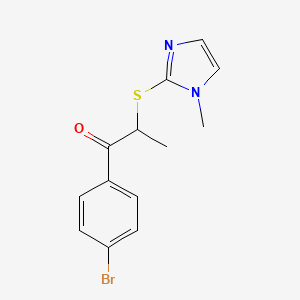
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
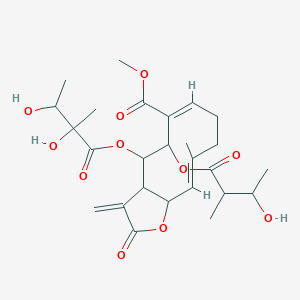
![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
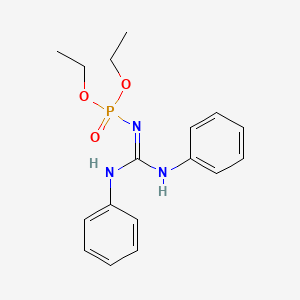
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
